2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine
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Overview
Description
The compound “2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine” is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . Pyrazole derivatives are known to have various biological activities and are used in the development of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyrazole ring attached to an ethanamine group at the 2-position of the ring. The pyrazole ring would have methyl groups at the 3 and 5 positions .Chemical Reactions Analysis
The chemical reactions of “this compound” would likely be similar to those of other pyrazole derivatives. Pyrazoles can undergo a variety of reactions, including oxidation, reduction, and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of the ethanamine group could make the compound more polar and increase its solubility in water .Scientific Research Applications
Synthesis and Chemical Properties
2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine is a compound that belongs to the pyrazole class. Pyrazoles are known for their significant role in medicinal chemistry due to their presence in many biologically active compounds. These heterocycles are extensively used as synthons in organic synthesis and possess a wide range of biological activities, such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis of pyrazole derivatives often involves condensation followed by cyclization, utilizing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine under various conditions, including microwave irradiation. These methodologies allow the annelation of different heterocyclic nuclei with pyrazoles, thereby extending the categories of heterocyclic systems and providing valuable information for the design of more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Biological and Therapeutic Applications
The pyrazole moiety, as part of this compound, is instrumental in developing new therapeutic agents. Pyrazolines, a closely related class, have been synthesized and explored for their anticancer potential among other biological effects. The research into pyrazoline derivatives has uncovered their significance in pharmaceutical chemistry, with multifunctional applications, particularly in anticancer activity. The diverse methods employed in synthesizing these derivatives showcase their potential as dynamic compounds in medicinal chemistry. This has led to a surge in interest among researchers to explore more about the pyrazoline moiety for its application against cancer (Ray et al., 2022).
Synthetic and Medicinal Perspectives
Methyl-substituted pyrazoles, similar to the structural framework of this compound, have been identified as potent medicinal scaffolds. They exhibit a wide spectrum of biological activities, underscoring their importance in medicinal chemistry. The synthesis of methyl-substituted pyrazoles and their medical significance have been extensively reviewed, highlighting their utility in generating new leads with high efficacy and reduced microbial resistance. This emphasizes the potential of such compounds in the development of novel therapeutic agents (Sharma et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-6-8(4-5-9-3)7(2)11-10-6/h9H,4-5H2,1-3H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYGUQISYVTMGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCNC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349408 |
Source
|
Record name | 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401632-42-6 |
Source
|
Record name | 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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